Boc-N-Me-Arg(Tos)-OH

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O6S/c1-13-8-10-14(11-9-13)30(27,28)22-17(20)21-12-6-7-15(16(24)25)23(5)18(26)29-19(2,3)4/h8-11,15H,6-7,12H2,1-5H3,(H,24,25)(H3,20,21,22)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYPUFUDTDVBRU-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Strategic Application of Boc-N-Me-Arg(Tos)-OH in Advanced Peptide Synthesis

Preamble: The Imperative of N-Methylation in Modern Peptide Therapeutics

The therapeutic potential of peptides is immense, yet their translation into effective pharmaceuticals is often hampered by inherent metabolic instability and poor membrane permeability. A key strategy in medicinal chemistry to overcome these limitations is the site-specific N-methylation of the peptide backbone. This modification, the substitution of an amide proton with a methyl group, imparts several crucial advantages:

-

Enhanced Metabolic Stability: N-methylation protects the adjacent peptide bond from enzymatic cleavage by proteases, significantly extending the in vivo half-life of the peptide.[1][2][3]

-

Improved Pharmacokinetics: By increasing lipophilicity and reducing the hydrogen bond donor capacity, N-methylation can enhance a peptide's ability to cross cellular membranes, thereby improving oral bioavailability.[1][3]

-

Conformational Control: The introduction of a methyl group restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation, leading to improved receptor binding affinity and selectivity.[2]

The synthesis of N-methylated peptides, however, presents unique challenges, particularly the sterically hindered nature of coupling to an N-methylated amino acid residue.[1][4] This guide provides a comprehensive technical overview of Boc-N-Me-Arg(Tos)-OH, a specialized building block designed to streamline the incorporation of N-methylated arginine into peptide sequences using the robust framework of Boc-chemistry Solid-Phase Peptide Synthesis (SPPS).

Deconstructing the Building Block: this compound

To appreciate the utility of this reagent, it is essential to understand the specific role of each of its constituent parts. The molecule is a sophisticated composite of three key chemical moieties, each serving a distinct and critical function in the synthetic workflow.

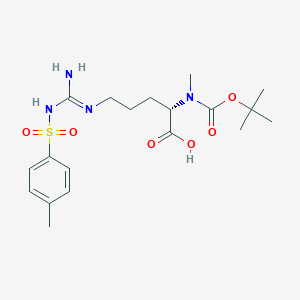

Caption: Chemical structure of this compound with its three key functional components highlighted.

-

Nα-Boc (tert-Butoxycarbonyl) Group: This is the temporary protecting group for the alpha-amine. In the Boc/Bzl protection strategy, the Boc group is selectively removed at each cycle of the synthesis using a moderately strong acid, typically trifluoroacetic acid (TFA), without affecting the more stable side-chain protecting groups.[5][6][7]

-

Nα-Methyl Group: This is the permanent modification that confers the desired pharmacological properties. By using a pre-methylated building block, the synthetic chemist avoids the need for on-resin methylation reactions, which can sometimes lead to side products or incomplete conversions.[1]

-

Arg(Tos) (Tosyl-protected Arginine) Group: The guanidinium side chain of arginine is highly basic and nucleophilic, necessitating robust protection throughout the synthesis. The tosyl (Tos) group is a classic and highly effective protecting group in Boc-chemistry. It is stable to the repetitive TFA treatments used for Boc removal but can be cleaved under the harsh, strongly acidic conditions of the final cleavage step, typically with liquid hydrogen fluoride (HF).[8][9]

Synthetic Strategy: Incorporation via Boc-SPPS

The use of this compound integrates directly into a standard Boc-SPPS workflow. The process involves the sequential coupling of amino acids to a growing peptide chain anchored to a solid support (resin).

Caption: Workflow for incorporating this compound into a peptide chain during Boc-SPPS.

The Critical Coupling Step: Acylating the N-Methylated Amine

While the initial coupling of this compound to a free primary amine on the resin is generally straightforward, the subsequent step—coupling the next amino acid to the newly deprotected N-methyl-arginine residue—is the most challenging part of the process. The N-methyl group acts as a significant steric shield, drastically reducing the nucleophilicity of the secondary amine and slowing reaction kinetics.

Causality of the Challenge: Standard coupling reagents (e.g., HBTU, DIC/HOBt) may prove insufficient, leading to low coupling efficiency, deletions of the subsequent residue, and truncated peptide sequences. This necessitates the use of more potent activation strategies and optimized reaction conditions.

Experimental Protocol 1: Optimized Coupling to an N-Methylated Residue

This protocol outlines a robust method for achieving high-yield acylation of the sterically hindered N-methyl-arginine terminus.

-

Resin Preparation: Following Nα-Boc deprotection with ~50% TFA in Dichloromethane (DCM) and subsequent washing, the peptide-resin is neutralized with a 5-10% solution of Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF).

-

Activation Mixture Preparation: In a separate vessel, pre-activate the incoming Boc-protected amino acid (3-5 equivalents relative to resin loading). For every 1 equivalent of amino acid, use 0.95 equivalents of an appropriate coupling reagent and 2 equivalents of a base like DIPEA or 2,4,6-Collidine in DMF.

-

Coupling Reaction: Add the pre-activated mixture to the neutralized peptide-resin. The reaction vessel should be agitated continuously at room temperature.

-

Monitoring and Reaction Time: The coupling reaction should be allowed to proceed for an extended period, typically 2-4 hours, compared to the standard 30-60 minutes for non-methylated residues. Reaction completion cannot be monitored with the Kaiser test (which detects primary amines). The chloranil test or a microcleavage followed by HPLC-MS analysis should be used instead.

-

Double Coupling (If Necessary): If monitoring indicates incomplete reaction, the resin should be drained, washed, and the coupling procedure (steps 2-4) repeated with a fresh activation mixture.

-

Microwave Assistance: For exceptionally difficult couplings, microwave-assisted synthesis can be employed. Short pulses of microwave energy at a controlled temperature (e.g., 40-50°C) can significantly accelerate the reaction rate without inducing racemization.[1][3]

Data Presentation: Recommended Coupling Reagents

The choice of coupling reagent is paramount for success. The table below compares common reagents and their suitability for this challenging step.

| Coupling Reagent | Acronym | Activating Species | Suitability for N-Me Coupling | Rationale & Causality |

| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | OAt-ester | Excellent | Forms a highly reactive 7-azabenzotriazolyl (OAt) active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group is thought to act as a base, accelerating the aminolysis step and overcoming steric hindrance more effectively than its HOBt-based counterpart (HBTU). |

| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Oxyma-ester | Excellent | A third-generation uronium salt based on OxymaPure®. It exhibits high reactivity, superior to HBTU/HATU in some cases, with reduced risk of racemization. |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | HOBt-ester | Good | A classic phosphonium salt reagent. While effective, it generates carcinogenic HMPA as a byproduct, leading many labs to prefer uronium/immonium salts. |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | HOBt-ester | Moderate | Often insufficient for difficult N-methylated couplings unless extended reaction times or microwave assistance is used. The reactivity of the HOBt-ester is lower than that of the OAt-ester formed by HATU. |

Final Cleavage and Deprotection

Once the full peptide sequence is assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all side-chain protecting groups, including the Tosyl group from the N-methylated arginine.

The Role of the Tosyl Group: The Arg(Tos) moiety is stable to the repetitive TFA treatments during synthesis. Its removal requires a very strong acid, making it perfectly suited for the final, single-step deprotection in Boc-SPPS.[8][9]

Experimental Protocol 2: Anhydrous Hydrogen Fluoride (HF) Cleavage

CAUTION: Liquid HF is extremely toxic, corrosive, and volatile. This procedure must be performed by trained personnel in a dedicated, specialized all-fluorocarbon apparatus within a certified fume hood.

-

Resin Preparation: The fully assembled, protected peptide-resin is dried thoroughly under vacuum.

-

Scavenger Addition: The dried resin is placed in the HF reaction vessel. A scavenger mixture is added to trap the highly reactive carbocations generated during cleavage, preventing side reactions (e.g., re-attachment to sensitive residues like Tryptophan or Methionine). A typical scavenger cocktail is a 90:5:5 (v/v/v) mixture of HF:p-cresol:thioanisole. The presence of thioanisole is particularly important to prevent modification of tryptophan by the released Tosyl group.[8]

-

HF Cleavage: Anhydrous HF is condensed into the reaction vessel, which is maintained at 0°C. The reaction is stirred for 60-90 minutes. The presence of Arg(Tos) may necessitate a longer reaction time compared to other protecting groups.[5]

-

HF Evaporation: The HF is carefully removed under vacuum.

-

Peptide Precipitation and Washing: The crude peptide and resin mixture is washed with cold diethyl ether to remove the scavengers. The crude peptide is then precipitated.

-

Extraction and Lyophilization: The peptide is extracted from the resin using an appropriate solvent (e.g., 10% aqueous acetic acid), and the resulting solution is lyophilized to yield the crude peptide powder, which is then ready for purification by RP-HPLC.

An alternative to HF is Trifluoromethanesulfonic acid (TFMSA) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf), though HF is generally considered the most effective for removing the Tosyl group.[9][10]

Comparative Analysis: Pre-methylated Monomer vs. On-Resin Methylation

The decision to use this compound is a strategic one, with distinct advantages and disadvantages compared to the alternative method of N-methylating the arginine residue after it has been incorporated into the peptide chain on the resin.

| Feature | Strategy 1: Using this compound | Strategy 2: On-Resin N-Methylation |

| Workflow Complexity | Simpler workflow; avoids 3 extra on-resin reaction steps. | More complex; requires a 3-step process (e.g., sulfonylation, methylation, desulfonylation) for each methylation site.[1] |

| Key Challenge | Coupling the next amino acid onto the sterically hindered N-Me-Arg.[1][4] | Potential for side reactions (e.g., aspartimide formation with Asp residues) and incomplete methylation or desulfonylation.[1] |

| Purity & Side Reactions | Generally higher purity profile as side reactions associated with the methylation chemistry itself are avoided. | Risk of over-methylation (di-methylation) or other side reactions depending on the specific on-resin chemistry employed. |

| Cost & Availability | The specialized monomer is significantly more expensive and less readily available than its non-methylated counterpart. | Uses cheaper, more common reagents, but may require more optimization and analytical overhead. |

| Flexibility | Less flexible; requires the specific N-methylated building block to be procured in advance. | Highly flexible; allows for late-stage decisions on which residues to methylate, facilitating "N-methyl scanning" for structure-activity relationship (SAR) studies.[3] |

| Best Suited For | Large-scale synthesis of a known target peptide where purity and process simplicity are paramount. | Research-scale SAR studies, library synthesis, and when the required N-methylated monomer is not commercially available. |

Conclusion

This compound is a highly specialized and powerful tool for peptide chemists working within the Boc-SPPS framework. Its primary function is to enable the clean and direct incorporation of an N-methylated arginine residue, a modification crucial for enhancing the drug-like properties of therapeutic peptides. While the use of this pre-formed building block simplifies the overall synthetic workflow by obviating the need for on-resin methylation reactions, it shifts the primary synthetic challenge to the sterically demanding coupling of the subsequent amino acid. Success hinges on a deep understanding of this kinetic barrier and the strategic deployment of potent coupling reagents, optimized reaction conditions, and appropriate monitoring techniques. By carefully weighing the trade-offs between this approach and on-resin methylation strategies, researchers and drug development professionals can select the optimal path for the efficient and successful synthesis of advanced, N-methylated peptide candidates.

References

-

Dębowski, D., Łęgowska, A., & Rolka, K. (2024). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. Available at: [Link]

-

Li, X., Wang, N., Liu, Y., Li, W., Bai, X., & He, C. Y. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. Available at: [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Available at: [Link]

-

ChemRxiv. (2024). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. Cambridge Open Engage. Available at: [Link]

-

Reimann, O., & Reineke, U. (2014). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Microarrays (pp. 57-69). Humana Press. Available at: [Link]

-

PubChem. (n.d.). Boc-Arg(Pbf)-OH. National Center for Biotechnology Information. Retrieved from [Link]

-

AAPPTec. (n.d.). Boc-Arg(Tos)-OH [13836-37-8]. Retrieved from [Link]

-

PubChem. (n.d.). L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(4-methylphenyl)sulfonyl]amino]methyl]-. National Center for Biotechnology Information. Retrieved from [Link]

-

Biron, E., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(2), 248–255. Available at: [Link]

-

Nuñez-Martinez, E., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2928. Available at: [Link]

-

Hart, K. M., et al. (2023). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. ACS Chemical Biology, 18(5), 940–946. Available at: [Link]

-

Theodoropoulos, D., & Craig, J. C. (1957). Tosyl-α-amino Acids. II. The Use of the Acid Chlorides for Peptide Synthesis in the Presence of Aqueous Alkali. Journal of the American Chemical Society, 79(12), 3262–3263. Available at: [Link]

-

O'Connell, K. M. P., & Hodgkinson, J. T. (2016). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ChemInform, 47(32). Available at: [Link]

-

Bio-protocol. (n.d.). Peptide Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Methods for the synthesis of arginine-containing peptides.

-

Broad Institute of MIT and Harvard. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chempep.com [chempep.com]

- 6. m.youtube.com [m.youtube.com]

- 7. biosynth.com [biosynth.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]

A Technical Guide to the Physicochemical Properties of Boc-N-Me-Arg(Tos)-OH: Bridging Data Gaps with Scientific Rationale

For Immediate Release

This technical guide offers a comprehensive overview of the known and anticipated physicochemical properties of N-α-Boc-N-α-methyl-N-ω-tosyl-L-arginine (Boc-N-Me-Arg(Tos)-OH). Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data with established principles of peptide chemistry to provide a foundational understanding of this specialized amino acid derivative. Given the current scarcity of published experimental data for this compound, this guide also serves as a roadmap for its empirical characterization.

Introduction: The Significance of N-Methylation in Peptide Science

N-methylation of amino acids is a critical modification in peptidomimetic and drug design. The introduction of a methyl group on the alpha-amino nitrogen can profoundly alter the physicochemical and biological properties of a peptide. These changes often lead to enhanced therapeutic potential by improving metabolic stability against enzymatic degradation, modulating receptor affinity and selectivity, and increasing membrane permeability.[1][2][3][4] this compound, as a protected N-methylated arginine derivative, is a valuable building block for the synthesis of peptides with these enhanced characteristics.

Compound Identification and Known Properties

This compound is a synthetic derivative of the amino acid arginine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the N-alpha position, a methyl group also on the N-alpha position, and a tosyl (Tos) protecting group on the side-chain guanidino group.

| Property | Value | Source |

| Chemical Formula | C19H30N4O6S | Advanced ChemTech |

| Molecular Weight | 442.5 g/mol | Advanced ChemTech |

| Synonyms | BOC-N-ALPHA-METHYL-N-OMEGA-TOSYL-L-ARGININE; Boc-Nα-methyl-Nω-4-toluenesulfonyl-L-arginine | Advanced ChemTech |

| CAS Number | 108695-16-5 | Advanced ChemTech |

A comprehensive search of scientific literature and chemical supplier databases reveals a significant gap in publicly available experimental data for the physicochemical properties of this compound. The following sections will, therefore, discuss the anticipated properties based on the well-characterized non-methylated analogue, Boc-Arg(Tos)-OH, and the known effects of N-methylation.

Anticipated Physicochemical Properties: A Comparative Analysis

The properties of this compound can be logically inferred by understanding the individual contributions of its constituent parts and comparing it to its close, well-documented relative, Boc-Arg(Tos)-OH.

Comparison with Boc-Arg(Tos)-OH

Boc-Arg(Tos)-OH is a widely used reagent in solid-phase peptide synthesis (SPPS).[][6] Its properties are well-documented:

| Property | Boc-Arg(Tos)-OH | Source |

| Appearance | White to off-white powder | [][7] |

| Molecular Formula | C18H28N4O6S | [7] |

| Molecular Weight | 428.50 g/mol | [8] |

| Melting Point | ~90 °C (decomposes) | [8][9] |

| Optical Rotation | [α]20/D ≈ -3.5° (c=4 in DMF) | [7][9] |

| Solubility | Soluble in DMF and other polar organic solvents; soluble in water or 1% acetic acid. | [][9] |

| Storage | 2-8°C under an inert atmosphere | [][7][9] |

The Influence of N-α-Methylation

The key structural difference between the two molecules is the N-α-methyl group. This seemingly small addition has significant consequences:

-

Steric Hindrance: The methyl group increases steric bulk around the alpha-carbon and the adjacent carbonyl group. This can hinder enzymatic cleavage of the peptide bond, thereby increasing the in vivo half-life of peptides containing this residue.[1]

-

Conformational Rigidity: N-methylation restricts the rotation around the N-Cα bond, reducing the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, potentially enhancing its affinity for a target receptor.

-

Hydrogen Bonding: The N-methyl group eliminates the amide proton, preventing it from acting as a hydrogen bond donor. This disruption of inter-chain hydrogen bonding can lead to a decrease in aggregation and an increase in solubility in some contexts.[1][3]

-

Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule, which can influence its solubility and membrane permeability.[10]

Based on these principles, we can anticipate the following for This compound :

-

Appearance: Likely a white to off-white powder, similar to its non-methylated counterpart.

-

Melting Point: The melting point may differ due to changes in crystal lattice packing caused by the N-methyl group. Empirical determination is necessary.

-

Solubility: While N-methylation can increase aqueous solubility in the context of a larger peptide by disrupting aggregation, for the free amino acid derivative, the increased lipophilicity may lead to enhanced solubility in a broader range of organic solvents compared to Boc-Arg(Tos)-OH. A DFT study on N-methylated amino acids suggests that N-methylation can lead to an increase in aqueous solubility.[10]

-

pKa: The pKa of the carboxylic acid is expected to be in a similar range to other Boc-protected amino acids. The basicity of the guanidino side chain, while protected by the tosyl group, is a key feature of arginine. The N-methylation of the alpha-amino group will slightly alter the electronic environment of the molecule, but a significant shift in the carboxylic acid pKa is not anticipated.

A Framework for Empirical Characterization

To address the existing data gap, the following experimental protocols are proposed for the comprehensive characterization of this compound.

Structural and Identity Verification

A combination of spectroscopic methods is essential to confirm the identity and structure of the compound.

Caption: Workflow for the structural verification of this compound.

Experimental Protocol: Structural Verification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H NMR to identify proton environments, including the characteristic N-methyl singlet.

-

Acquire ¹³C NMR to identify all carbon environments.

-

Perform 2D NMR experiments (COSY, HSQC) to establish connectivity and confirm the complete structure.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Analyze using Electrospray Ionization (ESI) MS to determine the molecular weight.

-

For unambiguous formula confirmation, perform High-Resolution Mass Spectrometry (HRMS) to obtain the exact mass.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Analyze a small amount of the solid sample (e.g., using an ATR accessory).

-

Identify characteristic absorption bands for the urethane C=O (Boc group), sulfonyl S=O (tosyl group), and carboxylic acid O-H and C=O stretches.

-

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of amino acid derivatives.

Caption: Standard workflow for HPLC-based purity determination.

Experimental Protocol: Purity Analysis by RP-HPLC

-

System: A reverse-phase HPLC system with a C18 column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Detection: UV detection at 214 nm and 254 nm.

-

Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Determination of Physicochemical Constants

Experimental Protocol: Melting Point

-

Place a small amount of the dried, powdered sample into a capillary tube.

-

Use a calibrated melting point apparatus.

-

Heat at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample. Note any decomposition.

Experimental Protocol: Optical Rotation

-

Prepare a solution of known concentration (e.g., c=1) in a specified solvent (e.g., DMF).

-

Use a calibrated polarimeter with a sodium D-line light source (589 nm).

-

Measure the angle of rotation at a controlled temperature (e.g., 20°C or 25°C).

-

Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Stability and Storage Recommendations

Based on the properties of similar compounds, this compound should be stored in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Recommended storage temperatures are typically in the range of 2-8°C. The compound is expected to be stable under these conditions.

Applications in Research and Development

This compound is a valuable reagent for:

-

Peptide Synthesis: As a building block in Boc-based solid-phase peptide synthesis (SPPS) to introduce N-methylated arginine residues.[11]

-

Drug Discovery: The development of peptide-based therapeutics with improved pharmacokinetic profiles, such as increased stability and oral bioavailability.[1][4]

-

Biochemical Probes: The synthesis of modified peptides to study protein-protein interactions and enzyme mechanisms.

Conclusion

While comprehensive experimental data for this compound remains to be published, a strong predictive framework for its physicochemical properties can be established based on the well-understood principles of N-methylation and comparison with its non-methylated analogue. This guide provides both the anticipated characteristics of this important synthetic building block and a clear set of protocols for its full empirical characterization. The insights provided herein are intended to empower researchers to confidently incorporate this compound into their synthetic strategies and to contribute to the public body of knowledge through its thorough analysis.

References

-

Aapptec Peptides. Boc-Arg(Tos)-OH [13836-37-8]. Retrieved from [Link]

-

Aapptec Peptides. Boc-Arg(Tos)-OH [13836-37-8]. Retrieved from [Link]

-

PubChem. Boc-Arg(Pbf)-OH. Retrieved from [Link]

-

SLS Ireland. BOC-D-ARG(TOS)-OH. Retrieved from [Link]

-

ACS Publications. Synthetic Approaches to Nδ-Methylated l-Arginine, Nω-Hydroxy-l-arginine, l-Citrulline, and Nδ-Cyano-l-ornithine. Retrieved from [Link]

-

RSC Publishing. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Retrieved from [Link]

-

ResearchGate. Scheme 3 Synthesis of the N-methyl arginine analogue 2. Retrieved from [Link]

-

Aapptec Peptides. N-Methyl Amino Acids Archives. Retrieved from [Link]

-

National Institutes of Health. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Retrieved from [Link]

-

ACS Publications. Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]

-

PubMed Central. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell. Retrieved from [Link]

-

Merck Millipore. N-Methylated Amino Acids. Retrieved from [Link]

-

ResearchGate. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Retrieved from [Link]

-

CSH Protocols. In vitro Arginine Methylation Assays. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Boc-Arg(Tos)-OH 13836-37-8 [sigmaaldrich.com]

- 9. Boc-Arg(Tos)-OH price,buy Boc-Arg(Tos)-OH - chemicalbook [chemicalbook.com]

- 10. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

Introduction: Deconstructing a Complex Building Block

An In-Depth Technical Guide to Nα-Boc-N-methyl-L-arginine(Tos)-OH: Structure, Properties, and Synthetic Applications

Nα-Boc-N-methyl-L-arginine(Tos)-OH is a highly specialized amino acid derivative designed for advanced peptide synthesis. Its structure incorporates multiple functional groups, each serving a distinct and critical purpose in the controlled, stepwise assembly of peptide chains. As a senior application scientist, understanding the causality behind this molecular architecture is paramount for its effective utilization in research and drug development. This guide provides an in-depth analysis of its chemical structure, the strategic role of its protecting groups, and its application in solid-phase peptide synthesis (SPPS).

The core of the molecule is L-arginine, an amino acid characterized by its guanidinium side chain. This side chain is strongly basic and nucleophilic, necessitating robust protection during synthesis to prevent unwanted side reactions.[1] The molecule's nomenclature reveals three key modifications to the basic arginine structure:

-

Boc (tert-butyloxycarbonyl): A protecting group attached to the α-amino group (Nα).

-

Tos (Tosyl or p-toluenesulfonyl): A protecting group attached to the guanidinium side chain (Nω).

-

N-Me (N-methyl): A methyl group attached to a nitrogen atom, typically within the side chain, which introduces specific conformational and binding properties.

While extensive data exists for the non-methylated precursor, Boc-Arg(Tos)-OH , the N-methylated variant represents a further step in complexity, often used to mimic post-translational modifications or to enhance the pharmacokinetic properties of a synthetic peptide.[2] This guide will build upon the well-documented foundation of Boc-Arg(Tos)-OH to provide a comprehensive understanding of the N-methylated derivative.

Part 1: Physicochemical Properties and Structural Analysis

The precise chemical identity of Boc-N-Me-Arg(Tos)-OH is defined by its molecular formula and structure. For clarity, we will first present the established data for the parent compound, Boc-Arg(Tos)-OH, and then extrapolate to the N-methylated analogue.

Chemical Structure and Formula

The molecular formula for the foundational compound, Nα-Boc-Nω-tosyl-L-arginine (Boc-Arg(Tos)-OH), is C₁₈H₂₈N₄O₆S .[3][4][5] The addition of a single methyl group (CH₂) to one of the guanidinium nitrogens to form this compound results in a new molecular formula: C₁₉H₃₀N₄O₆S .

The precise location of the methyl group can vary, leading to isomers such as Nω-methyl or Nω'-methyl. This distinction is critical as it can influence the biological activity of the final peptide.[6][7]

Below is a visualization of the chemical structure of this compound.

Caption: A single cycle of amino acid elongation in Boc-SPPS.

Detailed Protocol: Single Coupling Cycle

This protocol describes the incorporation of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin (e.g., on Merrifield or PAM resin)

-

This compound

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Isopropyl Alcohol (IPA)

Procedure:

-

Resin Swelling:

-

Swell the peptide-resin in DCM for 30 minutes in a reaction vessel. Drain the solvent.

-

-

Nα-Boc Deprotection:

-

Add a solution of 25-50% TFA in DCM to the resin.

-

Agitate for 1-2 minutes, drain.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 30 minutes.

-

Drain and wash the resin thoroughly with DCM (3x), IPA (1x), and DMF (3x) to remove residual acid and byproducts.

-

-

Neutralization:

-

Add a solution of 10% DIEA in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain and wash the resin with DMF (3x). This step is critical to ensure the N-terminal amine is deprotonated and available for coupling.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3-4 equivalents relative to resin substitution), HBTU (3-4 eq.), and HOBt (3-4 eq.) in a minimal amount of DMF.

-

Add DIEA (6-8 eq.) to the activation mixture and let it stand for 2-5 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Self-Validating Checkpoint: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain yellow) indicates successful and complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (1x) to remove excess reagents.

-

The resin is now ready for the next deprotection and coupling cycle.

-

-

Final Cleavage and Deprotection:

-

Once the peptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Tosyl group) are removed simultaneously.

-

This is typically achieved by treating the peptide-resin with anhydrous HF at 0°C for 45-60 minutes, often in the presence of a scavenger like anisole to prevent side reactions. [8] * CAUTION: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel using a specialized all-fluorocarbon apparatus. [8]

-

Conclusion

Nα-Boc-N-methyl-L-arginine(Tos)-OH is a sophisticated chemical tool engineered for precise control in peptide synthesis. The strategic interplay between the acid-labile Boc group and the acid-stable, HF-labile Tosyl group provides the necessary orthogonal protection scheme for the Boc-SPPS paradigm. The inclusion of the N-methyl group offers an additional layer of functionality, enabling researchers to probe biological systems and develop peptide-based therapeutics with enhanced properties. A thorough understanding of the role and reactivity of each component of this molecule is essential for its successful application in the laboratory.

References

-

PubChem. (n.d.). Boc-Arg(Pbf)-OH. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-Arg(Tos)-OH [13836-37-8]. Retrieved from [Link]

-

PubChem. (n.d.). N(alpha)-boc-N(omega)-tosyl-L-arginine. Retrieved from [Link]

-

PubChem. (n.d.). L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(4-methylphenyl)sulfonyl]amino]methyl]-. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-Arg(Tos)-OH [13836-37-8]. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2936. Retrieved from [Link]

-

Fitch, C. A., Karp, E. S., & Nucci, N. V. (2015). Effect of methylation on the side-chain pKa value of arginine. Protein Science, 24(5), 849–856. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2936. Retrieved from [Link]

-

Musiani, D., & D'Alessandro, A. (2023). Effectors and effects of arginine methylation. Biochemical Society Transactions, 51(2), 527–539. Retrieved from [Link]

-

Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Retrieved from [Link]

-

Fitch, C. A., Karp, E. S., & Nucci, N. V. (2015). Effect of methylation on the side-chain pKa value of arginine. PubMed. Retrieved from [Link]

-

Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

-

Bicker, K. L., & Thompson, P. R. (2016). Protein Arginine Methylation and Citrullination in Epigenetic Regulation. ACS Chemical Biology, 11(3), 577–589. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

-

jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Methylation of the Arginine Side Chain by PRMTs. Retrieved from [Link]

-

Broad Institute. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

-

PubMed. (n.d.). NG-methyl-L-arginine functions as an alternate substrate and mechanism-based inhibitor of nitric oxide synthase. Retrieved from [Link]

-

Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. RASAYAN Journal of Chemistry, 5(2), 220-223. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. researchmgt.monash.edu [researchmgt.monash.edu]

- 3. chemimpex.com [chemimpex.com]

- 4. peptide.com [peptide.com]

- 5. N(alpha)-boc-N(omega)-tosyl-L-arginine | C18H28N4O6S | CID 294909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Effect of methylation on the side‐chain pK a value of arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. chempep.com [chempep.com]

A Scientist's Guide to N-Methylation: Enhancing Peptide Therapeutics through Backbone Engineering

Executive Summary

Peptides represent a highly specific and potent class of therapeutic agents, yet their clinical utility is often hampered by poor metabolic stability and low oral bioavailability.[1][2][3] N-methylation, the strategic replacement of a backbone amide proton with a methyl group, has emerged as a powerful medicinal chemistry tool to overcome these limitations.[4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the role of N-methylation in modulating peptide structure and function. We will explore the fundamental biophysical consequences of this modification, detail its impact on critical pharmacokinetic properties, provide validated experimental protocols for synthesis and analysis, and contextualize its application through a landmark case study.

The Molecular Impact of N-Methylation: A Subtle Change with Profound Consequences

At its core, N-methylation is a minimal structural modification: the addition of a 15 Dalton methyl group to a backbone amide nitrogen.[4][5] However, this seemingly simple alteration instigates a cascade of significant stereochemical and biophysical changes that redefine a peptide's behavior.[6]

Key Structural Effects:

-

Loss of Hydrogen Bond Donor: The most immediate consequence is the removal of the amide proton (N-H), eliminating its ability to act as a hydrogen bond donor.[6][7] This fundamentally alters intramolecular and intermolecular hydrogen bonding networks, which are critical for maintaining secondary structure and mediating interactions with solvents and biological targets.[8][9]

-

Steric Hindrance and Conformational Restriction: The added methyl group introduces steric bulk that restricts rotation around the peptide backbone bonds (phi, ψ, and ω).[6][8] This conformational constraint can lock the peptide into a more rigid structure, reducing the entropic penalty upon binding to a receptor and potentially pre-organizing it into its bioactive conformation.[8]

-

Modulation of cis/trans Isomerization: While the trans conformation of the amide bond is overwhelmingly favored in standard peptides, N-methylation lowers the energy barrier for cis-trans isomerization.[7][8][10] This can introduce unique kinks and turns into the peptide backbone, enabling novel three-dimensional structures.[7][10]

Caption: Structural impact of N-methylation on the peptide backbone.

Functional Ramifications for Peptide Drug Development

The structural changes induced by N-methylation translate directly into improved drug-like properties, addressing the primary liabilities of peptide therapeutics.

2.1 Enhanced Proteolytic Stability

The Challenge: Native peptides are rapidly degraded by proteases in the bloodstream and gastrointestinal tract, leading to very short in-vivo half-lives.[11]

The N-Methylation Solution: The methyl group on the amide nitrogen acts as a steric shield, physically blocking the approach of proteolytic enzymes to the peptide bond.[6][8] This steric hindrance prevents the enzyme from properly recognizing and cleaving the backbone, dramatically increasing the peptide's metabolic stability.[1][4][5]

Caption: N-methylation sterically hinders protease access to the peptide backbone.

Data Presentation: Impact on Stability

The following table summarizes representative data on how N-methylation can significantly prolong the half-life of peptides in human serum.

| Peptide Analog | N-Methylation Site | Half-life in Human Serum (t½) | Fold Improvement |

| Parent Peptide | None | 15 minutes | 1x |

| Analog 1 | N-Me @ P1 position | 120 minutes | 8x |

| Analog 2 | N-Me @ P2' position | 95 minutes | 6.3x |

| Data is illustrative, based on typical results reported in the literature.[8] |

2.2 Improved Membrane Permeability and Oral Bioavailability

The Challenge: The high density of hydrogen bond donors and acceptors in the peptide backbone leads to a large desolvation energy penalty for crossing the hydrophobic lipid bilayer of cell membranes, resulting in poor oral bioavailability.[3]

The N-Methylation Solution: By removing hydrogen bond donors, N-methylation reduces the polarity of the backbone and lowers the energy required for desolvation.[6][7] This modification can promote the adoption of "chameleonic" conformations, where the peptide shields its remaining polar groups via intramolecular hydrogen bonds (IMHBs) in nonpolar environments (like a cell membrane) and exposes them in aqueous environments.[12] This dynamic behavior is a hallmark of orally bioavailable cyclic peptides like cyclosporine and is a key strategy for improving permeability.[7][12][13]

Data Presentation: Impact on Permeability

Caco-2 cell permeability assays are the industry standard for predicting intestinal absorption in vitro.[14][15][16] An apparent permeability coefficient (Papp) > 1 x 10⁻⁶ cm/s is often considered indicative of good absorption potential.

| Peptide Analog | Number of N-Methylations | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Predicted Absorption |

| Parent Peptide | 0 | 0.2 | Low |

| Analog 1 | 1 | 1.5 | Moderate |

| Analog 2 | 3 | 4.8 | High |

| Data is illustrative, based on typical results reported in the literature.[8][17] |

2.3 Modulation of Receptor Binding and Selectivity

The effect of N-methylation on receptor binding is highly context-dependent.

-

Affinity Enhancement: By restricting the peptide's conformation, N-methylation can "lock" it into the precise three-dimensional shape required for optimal receptor binding.[8] This pre-organization reduces the entropic cost of binding and can lead to a substantial increase in affinity (lower Kᵢ or IC₅₀ values).[8]

-

Selectivity Tuning: Often, a peptide may bind to multiple receptor subtypes. N-methylation can be used to create a conformation that is preferentially recognized by the desired target receptor over off-target ones, thereby improving selectivity and reducing potential side effects.[8]

-

Affinity Reduction: It is critical to note that if the N-methylation-induced conformation is incompatible with the receptor's binding pocket, a decrease in affinity will occur.[8] This underscores the necessity of a systematic "N-methyl scan," where methylation is introduced at various positions along the peptide backbone to empirically identify the optimal sites for modification.[18][19]

Practical Implementation: Synthesis and Analysis

The synthesis of N-methylated peptides requires specialized protocols due to the steric hindrance of the N-methylated amine, which makes subsequent coupling steps more challenging.[20]

3.1 Synthesis Workflow

The most common and versatile approach is an on-resin N-methylation procedure performed during standard Fmoc-based solid-phase peptide synthesis (SPPS).[21][13]

Caption: General workflow for on-resin N-methylation during SPPS.

Experimental Protocol 1: On-Resin N-Methylation (Miller & Scanlan Method)

This protocol is a self-validating system adapted from the widely cited Miller and Scanlan method.[19] It allows for the site-selective methylation of a peptide on the solid support.

Objective: To introduce a methyl group on the N-terminus of a resin-bound peptide before coupling the next amino acid.

Materials:

-

Fmoc-deprotected peptide-resin

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Collidine or Diisopropylethylamine (DIEA)

-

Dimethylformamide (DMF)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

β-mercaptoethanol (β-ME)

-

Dimethyl sulfate or Methyl Iodide

-

Potassium tert-butoxide (t-BuOK) or 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD)

Step-by-Step Methodology:

-

Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.

-

Sulfonylation (Protection):

-

Treat the resin with a solution of o-NBS-Cl (5 eq) and collidine (10 eq) in DMF.

-

Agitate for 1-2 hours at room temperature.

-

Causality: The o-NBS group protects the primary amine, rendering it acidic enough for selective deprotonation and subsequent alkylation, preventing over-methylation.

-

Wash the resin thoroughly with DMF and Dichloromethane (DCM).

-

-

Methylation (Alkylation):

-

Treat the sulfonated resin with a solution of a suitable base (e.g., MTBD, 2 eq) and dimethyl sulfate (10 eq) in DMF.

-

Agitate for 30 minutes. Repeat this step.

-

Causality: The base deprotonates the sulfonamide nitrogen, which then acts as a nucleophile to attack the methylating agent. Using a hindered base and a powerful methylating agent ensures efficient reaction.

-

Wash the resin thoroughly with DMF.

-

-

Desulfonylation (Deprotection):

-

Treat the resin with a solution of β-ME (10 eq) and DBU (5 eq) in DMF.

-

Agitate for 15-30 minutes until the resin is colorless (the o-NBS group is yellow).

-

Causality: β-ME acts as a nucleophile to remove the o-NBS group, and DBU serves as the base to facilitate the reaction, regenerating the now-methylated secondary amine.[19]

-

Wash the resin thoroughly with DMF.

-

-

Validation & Next Coupling:

Case Study: Cyclosporine A

Cyclosporine A (CsA) is arguably the most successful example of a natural, N-methylated peptide therapeutic.[7][23] It is a cyclic undecapeptide used as a potent immunosuppressant, critical in preventing organ transplant rejection.[24]

-

Structure: CsA contains seven N-methylated amino acids out of eleven residues.[25]

-

Function of N-Methylation: The extensive N-methylation is crucial for its pharmacological profile.[23][24][26] It contributes to:

-

High Metabolic Stability: Protecting it from degradation.

-

Oral Bioavailability: Enabling it to adopt a "closed," lipophilic conformation that can passively diffuse across the intestinal wall.[23][27][28]

-

Bioactive Conformation: The N-methyl groups help lock the peptide into the specific conformation required to bind to its intracellular target, cyclophilin.[23][26]

-

The success of Cyclosporine A provides a powerful validation for the strategic use of N-methylation in designing orally bioavailable and stable peptide drugs.[29]

Conclusion and Future Perspectives

N-methylation is a validated and indispensable tool in modern peptide drug discovery. By strategically modifying the peptide backbone, researchers can systematically enhance proteolytic stability, improve membrane permeability, and fine-tune receptor affinity and selectivity. While the synthesis presents unique challenges, established on-resin protocols have made this modification accessible for routine use. The continued exploration of N-methylation, particularly in combination with other constraining strategies like cyclization and the use of non-natural amino acids, will undoubtedly lead to the development of the next generation of peptide therapeutics with properties rivaling those of traditional small molecules.

References

- The Role of N-Methylation in Modulating Peptide Properties: A Technical Guide. Benchchem.

- Application Notes and Protocols for Solid-Phase Peptide Synthesis of N-Methyl

- On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.

- Should My Peptide Be Methyl

- methylated peptides N-methyl amino acids generally increases the enzym

- Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.

- A Comparative Guide to NMR Spectroscopy for Conformational Analysis of N-methyl

- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern

- The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides.

- Solid-phase synthesis and characteriz

- Site-Selective N-Methylation of Peptides on Solid Support. American Chemical Society.

- Review on N-methyl

- Lessons for Oral Bioavailability: How Conformationally Flexible Cyclic Peptides Enter and Cross Lipid Membranes. PubMed Central.

- N-methylation of bioactive peptides as a conformational constraint tool to improve enzym

- Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed.

- Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methyl

- Solid-phase synthesis and characterization of N-methyl-rich peptides. Semantic Scholar.

- N-methylation of peptides and proteins: an important element for modul

- Caco-2 Permeability Assay Protocol.

- Cyclosporine: structure, pharmacokinetics, and therapeutic drug monitoring. PubMed.

- Ciclosporin. Wikipedia.

- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern

- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed.

- Cyclosporin Structure and Permeability: From A to Z and Beyond.

- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.

- A Researcher's Guide to In Vitro Stability Assays for PEGyl

- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.

- Improving oral bioavailability of cyclic peptides by N-methyl

- Caco-2 Permeability Assay. Enamine.

- Cyclosporin Structure and Permeability:

- Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Google.

- Serum Stability of Peptides.

- Caco-2 Permeability Assay Protocol. Scribd.

- (PDF) ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry.

- The cis-trans isomerization of N-methyl-α,β-dehydroamino acids. PubMed.

- Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides.

- N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides: Application to the HIV-1 Frameshift-Stimulating RNA.

- Characterization of the N-methyltransferase activities of the multifunctional polypeptide cyclosporin synthetase. PubMed.

- Synthesis and Conformational Study of N-Methylated Cyclic Peptides.

- NMR of large proteins: mastering methyl labeling for high-resolution analysis. NMR-Bio.

- Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.

- Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. PubMed Central.

- peptide nmr. Google.

Sources

- 1. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improving oral bioavailability of cyclic peptides by N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. civilengineerusa.com [civilengineerusa.com]

- 5. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lifetein.com [lifetein.com]

- 7. The Curious Wavefunction: Review on N-methylation [wavefunction.fieldofscience.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The cis-trans isomerization of N-methyl-α,β-dehydroamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lessons for Oral Bioavailability: How Conformationally Flexible Cyclic Peptides Enter and Cross Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 16. enamine.net [enamine.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. semanticscholar.org [semanticscholar.org]

- 23. Ciclosporin - Wikipedia [en.wikipedia.org]

- 24. Cyclosporine: structure, pharmacokinetics, and therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Characterization of the N-methyltransferase activities of the multifunctional polypeptide cyclosporin synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

Introduction: The Enduring Role of a Classic Protecting Group

An In-Depth Technical Guide to the Tosyl Protecting Group in Arginine Chemistry

In the intricate world of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. The arginine (Arg) residue, with its strongly basic guanidinium side chain (pKa ≈ 12.5), presents a significant synthetic challenge.[1] Unprotected, this group can interfere with peptide bond formation, cause unwanted side reactions, and complicate purification. The p-toluenesulfonyl (tosyl, Ts) group is one of the earliest and most robust protecting groups developed to mask the reactivity of arginine's side chain, particularly within the framework of tert-butyloxycarbonyl (Boc) based solid-phase peptide synthesis (SPPS).[1][2]

Derived from p-toluenesulfonic acid, the tosyl group forms a stable sulfonamide linkage with the guanidinium moiety.[3][4] Its exceptional stability to a wide range of chemical conditions, including the repetitive acid treatments used for Nα-Boc removal, makes it a reliable choice for complex syntheses.[2][5] However, this same stability necessitates harsh deprotection conditions, a characteristic that defines both its utility and its limitations. This guide provides a comprehensive technical overview of the tosyl group in arginine protection, from its underlying chemical principles and mechanisms to field-proven experimental protocols and a critical analysis of its strategic applications.

PART 1: The Chemistry of Tosyl Protection

Mechanism of Protection

The protection of arginine's guanidinium group is achieved by forming a stable N-tosyl sulfonamide. This is typically accomplished by reacting an Nα-protected arginine derivative with p-toluenesulfonyl chloride (TsCl) under basic conditions.[3][6] The base, often sodium hydroxide, deprotonates the guanidinium group, increasing its nucleophilicity to attack the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

Sources

- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Tosyl group - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Page loading... [wap.guidechem.com]

Unlocking Therapeutic Potential: A Technical Guide to the Benefits of N-Methylated Arginine in Peptides

Introduction: Beyond the Canonical Twenty

In the pursuit of novel therapeutics, peptides offer a compelling combination of high specificity and potent biological activity. However, their translation from promising leads to clinical realities is often hampered by inherent liabilities, namely poor metabolic stability and limited cell permeability. Nature, in its elegance, provides a blueprint for overcoming these challenges through post-translational modifications (PTMs). Among the most impactful of these is the methylation of arginine residues, a modification catalyzed by the Protein Arginine Methyltransferase (PRMT) family of enzymes.[1][2][3][4] This guide, from the perspective of applied science, delves into the strategic, synthetic incorporation of N-methylated arginine into peptide scaffolds. We will explore how this subtle modification—the addition of a methyl group—can profoundly enhance the druglike properties of peptides, transforming them into more robust and effective therapeutic candidates.

Arginine methylation in biological systems is diverse, resulting in ω-NG-monomethylated arginine (MMA), ω-NG, NG-asymmetric dimethylarginine (aDMA), and ω-NG, N'G-symmetric dimethylarginine (sDMA).[5][6] These modifications are critical for regulating a host of cellular processes, including signal transduction, gene transcription, and DNA repair.[1][2] By harnessing the principles of this natural modification, peptide chemists and drug developers can rationally design peptides with superior pharmacokinetic and pharmacodynamic profiles. This document serves as a technical resource for researchers, providing both the foundational knowledge and the practical methodologies required to leverage N-methylated arginine in peptide design.

The Physicochemical Impact of a Methyl Group

The strategic advantage of N-methylation stems from its direct impact on the arginine residue's fundamental properties. This modification can be implemented at two key positions: the backbone amide nitrogen (Nα-methylation) or the side-chain guanidino group (Nω-methylation). Each imparts distinct, predictable changes.

-

Steric Profile and H-Bonding: The addition of a methyl group increases steric bulk and alters the geometry of the arginine side chain or the peptide backbone.[5] Crucially, Nα-methylation converts the hydrogen bond-donating N-H group of the amide into a non-donating tertiary amide.[7][8] Similarly, methylation of the guanidinium group's terminal nitrogens reduces its capacity for hydrogen bonding.[5] This has profound implications for solvation and intermolecular interactions.

-

Hydrophobicity and Basicity: While methylation increases the hydrophobicity of the arginine residue, it does not significantly alter the pKₐ of the guanidinium group, which remains protonated at physiological pH.[9] The positive charge is preserved, but its distribution across the guanidinium head group is altered, which can fine-tune electrostatic interactions.[9]

These fundamental changes are the mechanistic basis for the significant benefits observed in peptide stability, permeability, and target affinity.

Caption: Forms of N-methylated arginine.

Core Benefits and Strategic Applications

Dramatically Enhanced Proteolytic Stability

A primary failure point for peptide therapeutics in vivo is rapid degradation by proteases. Nα-methylation of the peptide backbone provides a powerful defense mechanism.

The Rationale: The presence of a methyl group on the amide nitrogen sterically shields the adjacent carbonyl group, which is the recognition site for proteolytic enzymes.[10][11][12] This N-substituent physically obstructs the protease's active site, significantly reducing the rate of amide bond cleavage. This strategy is akin to installing a molecular shield at the most vulnerable points in the peptide sequence.

| Peptide Variant | Modification | Protease | Half-life Increase (Fold) | Reference |

| DKLYWWEFL | N-Me-K (P1 position) | Trypsin | >1000 | [10] |

| DKLYWWEFL | N-Me-D (P2 position) | Trypsin | ~72 | [10] |

| Mo-L2 | N-methylated | Serum | Completely Resistant | [13] |

| Mo-D2 | N-methylated | Serum | Completely Resistant | [13] |

Table 1. Improvement in proteolytic stability of peptides upon N-methylation.

Superior Cell Permeability and Bioavailability

For peptides targeting intracellular components, crossing the cell membrane is a major hurdle. Nα-methylation is a well-validated strategy to improve cell penetration, famously employed in the natural product Cyclosporin A.[7][8]

The Rationale: The improved permeability is twofold. First, by removing an amide N-H hydrogen bond donor, Nα-methylation reduces the energetic penalty of desolvating the peptide as it transitions from the aqueous extracellular space into the hydrophobic lipid bilayer.[7][8][14] Second, it can induce a conformational shift toward a more compact, membrane-compatible structure where intramolecular hydrogen bonds mask polar functionalities.[14][15] For arginine-rich cell-penetrating peptides (CPPs), Nα-methylation has been shown to increase cellular uptake, likely by enhancing partitioning into the lipid membrane in the presence of anionic lipids.[7][16]

| Peptide | Modification | Cell Line | Uptake Increase (vs. unmodified) | Reference |

| (Arg)₅ | Fully Nα-methylated | HeLa | ~1.5-fold | [7] |

| (Arg)₈ | Fully Nα-methylated | HeLa | ~2-fold | [7] |

Table 2. Enhanced cellular uptake of Nα-methylated oligoarginine peptides.

Fine-Tuning of Receptor Binding and Selectivity

The conformational rigidity imposed by N-methylation can be a powerful tool for optimizing ligand-receptor interactions.

The Rationale: Peptides often exist as an ensemble of conformations in solution, and only a specific conformation is recognized by the target receptor. Nα-methylation restricts the available conformational space, which can "pre-organize" the peptide into its bioactive shape.[11][17] This reduces the entropic cost of binding, potentially leading to a significant increase in binding affinity.[10] Furthermore, the altered steric and electronic profile of the methylated arginine can be used to discriminate between closely related receptor subtypes, thereby enhancing selectivity and reducing off-target effects.[10][18] For instance, monomethylation of an arginine in the HIV-1 Tat peptide at the ɛ-nitrogen enhances its binding affinity to TAR RNA, whereas methylation at the η-nitrogen reduces it, demonstrating the precision of this modification.[18]

Synthesis and Implementation: A Practical Approach

The successful incorporation of N-methylated arginine into a peptide sequence requires specialized building blocks and optimized coupling protocols for Solid-Phase Peptide Synthesis (SPPS). The steric hindrance of the N-methyl group makes the coupling of the subsequent amino acid challenging.[10]

Caption: Workflow for N-methylated peptide synthesis.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an Nα-Methylated Peptide

This protocol describes the manual SPPS of a peptide incorporating a commercially available or custom-synthesized Fmoc-N-Me-Arg(Pbf)-OH residue.

Rationale: The key to success is the coupling step immediately following the N-methylated residue. The secondary amine of the N-methylated residue is a weaker nucleophile and is sterically hindered. Therefore, a highly efficient coupling reagent like HATU and extended reaction times or elevated temperatures are necessary to drive the reaction to completion and avoid truncated sequences.[7][10]

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

Fmoc-N-Me-Arg(Pbf)-OH

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Reagent K for cleavage (e.g., 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)

-

Cold diethyl ether

Methodology:

-

Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes in a fritted reaction vessel.

-

Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with a fresh 20% piperidine solution for 10 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Standard Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-amino acid (4 eq.) with DIC (4 eq.) and Oxyma (4 eq.) in DMF for 5-10 minutes.

-

Add the activation mixture to the deprotected resin and agitate for 1-2 hours.

-

Confirm completion with a Kaiser test. If incomplete, repeat the coupling.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Repeat steps 2 and 3 for all standard amino acids preceding the N-methylated residue.

-

Incorporation of Fmoc-N-Me-Arg(Pbf)-OH:

-

Perform Fmoc deprotection as in step 2.

-

Couple Fmoc-N-Me-Arg(Pbf)-OH (2.5-4 eq.) using HATU (4 eq.) and DIPEA (8 eq.) in DMF.

-

Agitate for 4-6 hours at room temperature, or 2 hours at 37°C.[7][8] The reaction is often slower and requires more forcing conditions. A negative Kaiser test is expected as the N-terminus is a secondary amine. Use a Chloranil test to monitor completion.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Coupling the Subsequent Amino Acid (Critical Step):

-

Perform Fmoc deprotection as in step 2.

-

In a separate vial, pre-activate the next Fmoc-amino acid (4 eq.) with HATU (4 eq.) and DIPEA (8 eq.) in DMF.

-

Add the activation mixture to the resin. Agitate for at least 4 hours at room temperature, or consider microwave-assisted coupling for improved efficiency.[10][19]

-

Monitor the reaction closely using a Chloranil test. Double coupling may be necessary.

-

Wash the resin thoroughly.

-

-

Chain Elongation: Continue coupling the remaining amino acids as per step 3.

-

Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum. Add pre-chilled Reagent K and agitate for 2-3 hours at room temperature.

-

Peptide Precipitation and Purification: Filter the cleavage cocktail and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry. Purify the peptide using reverse-phase HPLC. Confirm identity and purity by LC-MS.[20][21]

Protocol 2: Protease Stability Assay

Rationale: This assay directly quantifies the stabilizing effect of N-methylation by measuring the rate of peptide degradation in the presence of a specific protease. The disappearance of the parent peptide over time is monitored by RP-HPLC.

Materials:

-

N-methylated peptide and non-methylated control peptide, purified

-

Trypsin (or other relevant protease), sequencing grade

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)

-

Quenching Solution (e.g., 10% Trifluoroacetic Acid, TFA)

-

RP-HPLC system with a C18 column

Methodology:

-

Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of both the N-methylated and control peptides in water or a suitable buffer.

-

Reaction Setup:

-

In a microcentrifuge tube, add 90 µL of Assay Buffer.

-

Add 5 µL of the peptide stock solution (final concentration ~50 µg/mL).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiate Reaction: Add 5 µL of a freshly prepared trypsin solution (e.g., 0.1 mg/mL in Assay Buffer) to start the reaction. The final enzyme:substrate ratio should be optimized (e.g., 1:100 w/w).

-

Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 10 µL aliquot of the reaction mixture.

-

Quench Reaction: Immediately add the 10 µL aliquot to a new tube containing 10 µL of Quenching Solution (10% TFA). This will stop the enzymatic reaction.

-

HPLC Analysis:

-

Analyze each quenched time point sample by RP-HPLC.

-

Use a suitable gradient of acetonitrile in water (both with 0.1% TFA) to separate the parent peptide from its degradation products.

-

Integrate the peak area of the intact parent peptide at each time point.

-

-

Data Analysis:

-

Normalize the peak area at each time point to the peak area at t=0.

-

Plot the percentage of remaining intact peptide versus time.

-

Calculate the half-life (t₁/₂) for both the methylated and non-methylated peptides.

-

Conclusion and Future Perspectives

The incorporation of N-methylated arginine is a proven, high-impact strategy in modern peptide drug development. By leveraging this modification, particularly Nα-methylation, researchers can systematically address the core liabilities of peptide therapeutics: proteolytic instability and poor membrane permeability. The resulting analogues often exhibit not only improved pharmacokinetics but also enhanced target affinity and selectivity. As synthesis methodologies become more refined and the structural consequences of methylation are better understood through advanced modeling,[22] the rational design of N-methylated peptides will continue to be a cornerstone of creating next-generation peptide drugs. The continued exploration of enzymatic methods for site-specific peptide methylation and the development of novel methylated building blocks will further expand this powerful toolkit, paving the way for therapies that were previously unattainable.[23]

References

-

Calabretta, L. O., Yang, J., & Raines, R. T. (2022). Nα-Methylation of arginine: Implications for cell-penetrating peptides. Journal of Peptide Science. [Link]

-

Bedford, M. T., & Clarke, S. G. (2009). Protein Arginine Methylation in Mammals: Who, What, and Why. Molecular Cell. [Link]

-

Wu, Q., & Schapira, M. (2020). The Role of Protein Arginine Methylation as a Post-Translational Modification in Cellular Homeostasis and Disease. MDPI. [Link]

-

Lee, Y. H., & Stallcup, M. R. (2018). Biological functions of protein arginine methylation. ResearchGate. [Link]

-

Feng, Y., & Li, M. (2017). The story of protein arginine methylation: characterization, regulation, and function. Expert Opinion on Therapeutic Targets. [Link]

-

Feng, Y., & Li, M. (2017). The story of protein arginine methylation: characterization, regulation, and function. Taylor & Francis Online. [Link]

-

Calabretta, L. O., Yang, J., & Raines, R. T. (2022). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. PMC. [Link]

-

Li, J., et al. (2023). Arginine Methylation Regulates Self-Assembly of Peptides. PubMed. [Link]

-

Rogers, J., et al. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. ACS Publications. [Link]

-

Nuño, M., et al. (2021). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. PMC. [Link]

-

Rawal, S., et al. (2013). Effect of different arginine methylations on the thermodynamics of Tat peptide binding to HIV-1 TAR RNA. PubMed. [Link]

-

Garcia-Martin, F., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH. [Link]

-

Millward, S. W., et al. (2007). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. PMC. [Link]

-

Angelici, G., et al. (2005). An Improved Synthesis of Fmoc- N -methyl-α-amino Acids. ResearchGate. [Link]

-

Angelici, G., et al. (2005). An improved synthesis of Fmoc-N-methyl-alpha-amino acids. PubMed. [Link]

-

Di Gioia, M. L., et al. (2005). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. ResearchGate. [Link]

-

Fitch, C. A., et al. (2015). Effect of methylation on the side-chain pKa value of arginine. PMC. [Link]

-

Fu, H., et al. (2022). Toward accurately modeling N-methylated cyclic peptides. RSC Publishing. [Link]

-

Urban, J., et al. (2023). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. PMC. [Link]

-

Osborne, T. C., & Bedford, M. T. (2023). Effectors and effects of arginine methylation. Portland Press. [Link]

-